molecular formula C9H11N3O B1419760 2-Amino-4-methoxy-1-methylbenzimidazole CAS No. 33235-33-5

2-Amino-4-methoxy-1-methylbenzimidazole

Cat. No.: B1419760
CAS No.: 33235-33-5
M. Wt: 177.2 g/mol
InChI Key: RNJUSLPNRVXPPT-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-1-methylbenzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its significant pharmacological properties. The structure of this compound consists of a benzene ring fused with an imidazole ring, with an amino group at the second position, a methoxy group at the fourth position, and a methyl group at the first position.

Scientific Research Applications

2-Amino-4-methoxy-1-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.

Future Directions

Benzimidazole derivatives, such as 2-Amino-4-methoxy-1-methylbenzimidazole, have significant therapeutic values and are an active area of research in medicinal chemistry . They are being explored for their potential in treating various diseases and conditions . The development of novel and potent benzimidazole-containing drugs is a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

    2-Amino-1-methylbenzimidazole: Lacks the methoxy group, which may affect its pharmacological properties.

    2-Amino-4-methylbenzimidazole: Lacks the methoxy group, which may influence its chemical reactivity and biological activity.

    2-Amino-5-methoxy-1-methylbenzimidazole: Similar structure but with the methoxy group at a different position, potentially altering its interaction with molecular targets.

Uniqueness: 2-Amino-4-methoxy-1-methylbenzimidazole is unique due to the presence of both the methoxy and methyl groups, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity in biological assays compared to its analogs.

Properties

IUPAC Name

4-methoxy-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJUSLPNRVXPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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